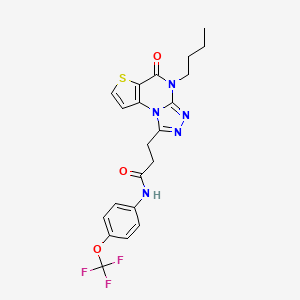

![molecular formula C15H14FNO2 B2420867 8-Fluoro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline CAS No. 1212123-39-1](/img/structure/B2420867.png)

8-Fluoro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

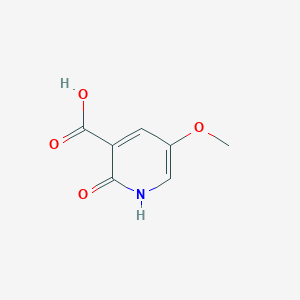

8-Fluoro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline is a chemical compound with the molecular formula C15H14FNO2 and a molecular weight of 259.28 . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.28 and a molecular formula of C15H14FNO2 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique

Chemical Structure Analysis

- Diastereoisomer Characterization : The compound 7-chloro-8-fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline, a diastereoisomer of the specified compound, has been characterized, showcasing a furan ring in a twist conformation and a pyridine ring in a sofa conformation. This study provides insights into the structural aspects of similar compounds (Ravikumar et al., 2004).

Therapeutic Applications

- Antitubercular Potential : Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, sharing a core structure with the specified compound, have shown promising antitubercular activity. Particularly, certain isomeric pyranoquinoline analogues demonstrated significant inhibition against Mycobacterium tuberculosis, indicating potential therapeutic applications (Kantevari et al., 2011).

- Furan Coupled Quinoline Derivatives : Furan C-2 quinoline coupled diamides, related to the specified compound, have been synthesized and found to exhibit moderate to good inhibition activity against tuberculosis, suggesting their potential as novel antitubercular agents (Rajpurohit et al., 2019).

Chemical Synthesis and Transformations

- One-Step Furan Ring Formation : Research demonstrates the synthesis of furo[3,2-h]quinolones, closely related to the target compound, via a one-pot reaction, underscoring the compound’s relevance in chemical synthesis and the ability to create complex structures in a single step (Fujita et al., 1997).

- Perhydrofuro[3,2-c] and Perhydropyrano[3,2-c] Tetrahydroquinolines : The study of partly hydrogenated furyl-substituted furo[3,2-c]quinolines and pyrano[3,2-c]quinolines, closely related to the target compound, provides valuable insights into the synthesis pathways and potential applications of these compounds in chemical transformations (Zubkov et al., 2010).

Biological Activities

- Gastric H+/K+ -ATPase Inhibitors : Derivatives of furo[3,2-h]quinoline, structurally related to the specified compound, have been studied for their potential as gastric H+/K+ -ATPase inhibitors, indicating a role in gastroenterological therapeutics (Kang et al., 2002).

Cytotoxic Evaluation

- Cytotoxic Properties : Certain 4‐(phenylamino)furo[2,3‐b]quinoline derivatives, related to the target compound, have been synthesized and evaluated for their cytotoxicity against cancer cell lines, indicating the compound’s potential in oncological research (Zhao et al., 2005).

Mécanisme D'action

Propriétés

IUPAC Name |

8-fluoro-4-(furan-2-yl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c16-9-3-4-12-11(8-9)15-10(5-7-19-15)14(17-12)13-2-1-6-18-13/h1-4,6,8,10,14-15,17H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXDUIOHIMCBER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1C(NC3=C2C=C(C=C3)F)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B2420785.png)

![N-cyclopentyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2420791.png)

![7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2420797.png)

![1-[(4Ar,8aR)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl]-2-chloroethanone](/img/structure/B2420800.png)

![4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B2420801.png)

![2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2420804.png)

![4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone](/img/structure/B2420806.png)